3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific study data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The bromo and fluoro substituents on the phenyl ring could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Spiro Heterocyclization Reactions
Spiro heterocyclization of diaroyl pyrrole diones with ethyl 3-amino-3-phenylprop-2-enoate has been studied, leading to the formation of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates. The crystalline and molecular structures of these compounds were determined by X-ray analysis, illustrating the potential of spirocyclization reactions in synthesizing complex molecular architectures (Silaichev et al., 2013).
Anticonvulsant Activity Analysis
Research on the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs revealed several substituted benzyloxy compounds with comparable or better activity than the parent analog. This study employed structure-activity relationship analysis using Topliss structure activity and the Craig plot analytical approaches, along with a semiempirical method and CLOG P analysis, highlighting the therapeutic potential of these compounds (Farrar et al., 1993).
Diazaspiro[4.4]nonane Derivatives Synthesis
The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives showcases the versatility of these compounds in synthesizing novel heterocycles. Molecular mechanics energy minimization techniques were applied to analyze the structural parameters of these compounds, contributing to the understanding of their molecular properties (Farag et al., 2008).
Tachykinin NK2 Receptor Antagonists
The synthesis and evaluation of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists highlight the pharmaceutical applications of diazaspiro[4.4]nonane derivatives. These compounds demonstrated significant NK2 receptor binding affinity and antagonist activity in biological assays, indicating their potential in treating diseases associated with NK2 receptor activation (Smith et al., 1995).
Future Directions
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-9-7-8(3-4-10(9)15)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPDZXCQAVGBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188091 |
Source
|
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
CAS RN |
1272755-98-2 |
Source
|
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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